molecular formula C18H26N2O3 B8098315 Tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate CAS No. 167263-12-9

Tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate

Cat. No.: B8098315
CAS No.: 167263-12-9
M. Wt: 318.4 g/mol
InChI Key: ZDUJJRUYMMYSQK-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate (CAS: 288154-17-6) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and dual substituents—benzyl and carbamoyl—at the 4-position of the piperidine ring. Its molecular formula is C19H25N3O5, with a molecular weight of 375.43 g/mol .

For example, tert-butyl 4-aminopiperidine-1-carboxylate is a common precursor for similar derivatives, as seen in and .

Properties

IUPAC Name

tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(22)20-11-9-18(10-12-20,15(19)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUJJRUYMMYSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142038
Record name 1,1-Dimethylethyl 4-(aminocarbonyl)-4-(phenylmethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167263-12-9
Record name 1,1-Dimethylethyl 4-(aminocarbonyl)-4-(phenylmethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167263-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(aminocarbonyl)-4-(phenylmethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.

    Protection with Tert-butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamoyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride with a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate serves as a vital building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a valuable compound in drug discovery.

1.1. GPR119 Agonists

Recent studies have highlighted the compound's role in synthesizing GPR119 agonists, which are crucial for the treatment of type 2 diabetes mellitus (T2DM). A one-pot synthetic method has been developed to create derivatives with high yields and purities, demonstrating promising biological activity towards GPR119, a G-protein coupled receptor involved in glucose homeostasis .

CompoundYield (%)Biological Activity
This compound derivatives90-98%GPR119 agonism

1.2. Anticancer Research

The compound has also been investigated for its potential anticancer properties. Derivatives of piperidine compounds have shown activity against various cancer cell lines, indicating that modifications to the this compound structure could yield effective anticancer agents .

2.1. One-Pot Synthesis

A notable method includes a one-pot synthesis using click chemistry, which allows for rapid and efficient formation of the desired compound with minimal by-products. This method is particularly advantageous for large-scale applications in pharmaceutical development .

2.2. Traditional Synthetic Routes

Traditional synthetic routes involve multiple steps, including protection and deprotection strategies, which can be time-consuming but may yield higher purity products suitable for further modification .

Case Studies and Research Findings

Several research studies have documented the applications of this compound in various fields:

3.1. Study on GPR119 Agonists

A study demonstrated that derivatives synthesized from this compound exhibited significant binding affinity to GPR119 and enhanced insulin secretion in vitro, marking their potential as therapeutic agents for T2DM .

3.2. Anticancer Activity Assessment

Another study evaluated the anticancer properties of piperidine derivatives, including those derived from this compound, showing promising results against specific cancer cell lines .

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Functional Group Impact

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes References
Tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate C19H25N3O5 375.43 4-benzyl, 4-carbamoyl Intermediate for bioactive molecules; hydrogen-bonding and hydrophobic interactions .
tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate C17H21F2NO3 325.35 2,4-difluorobenzoyl Fluorinated aromatic groups enhance metabolic stability and target binding .
tert-Butyl 4-(cyclopentylamino)piperidine-1-carboxylate C15H26N2O2 266.38 4-cyclopentylamino Cycloalkyl substituents improve lipophilicity; used in kinase inhibitor synthesis .
tert-Butyl 4-[(4-aminophenyl)carbamoyl]piperidine-1-carboxylate C17H25N3O3 319.40 4-(4-aminophenylcarbamoyl) Amino group enables conjugation or crosslinking; potential for probe design .
tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate C13H23N3O4 285.34 3-methoxyimino, 4-methyl Steric hindrance from methyl and methoxyimino groups may restrict conformational flexibility .
Key Observations:
  • Electronic Effects : Fluorinated derivatives (e.g., 2,4-difluorobenzoyl in ) exhibit enhanced electron-withdrawing properties, improving stability and enzyme-binding selectivity compared to benzyl groups .
  • Hydrogen Bonding: Carbamoyl and aminophenylcarbamoyl groups () facilitate hydrogen bonding, critical for interactions with polar residues in biological targets .

Research Findings and Trends

  • Hydrogen Bonding Networks : highlights the role of carbamoyl groups in forming stable hydrogen-bonding networks, which can enhance binding affinity and crystal packing predictability .
  • Safety Profiles: While the target compound’s safety data are unspecified, tert-butyl derivatives generally require precautions against inhalation and skin contact, as noted in and .
  • Computational Tools : Programs like SHELX () and WinGX () aid in crystallographic analysis, enabling precise structural validation of these compounds .

Biological Activity

Tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O2C_{16}H_{24}N_{2}O_{2}. The compound features a piperidine ring substituted with a benzyl group and a carbamoyl moiety, which is believed to contribute to its biological activity.

PropertyValue
Molecular Weight280.38 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number301673-14-3

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including one-pot reactions and multi-step synthetic routes. Recent studies have demonstrated efficient synthetic strategies that yield high purity and yield.

Example Synthesis Route

  • Starting Materials : tert-butyl 4-bromopiperidine and benzylamine.
  • Reagents : Use of coupling agents like EDC or DCC.
  • Conditions : Reactions typically conducted under an inert atmosphere at room temperature or slightly elevated temperatures.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antiproliferative Activity : Studies have shown that the compound demonstrates significant antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer) with IC50 values ranging from 19.9 to 75.3 µM .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer pathways, showing potential in modulating the PI3K-AKT signaling pathway .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer properties of the compound.
    • Methodology : In vitro assays on various cancer cell lines.
    • Results : Significant inhibition of cell proliferation was observed, with further studies indicating a mechanism involving apoptosis induction.
  • Enzyme Inhibition Study :
    • Objective : To assess the compound's inhibitory effects on MAGL (Monoacylglycerol Lipase).
    • Findings : The compound exhibited competitive inhibition with an IC50 value of 0.84 µM, suggesting its potential as a therapeutic agent in managing pain and inflammation .

Table 2: Biological Activity Summary

Activity TypeCell Line / TargetIC50 Value (µM)
AntiproliferativeMDA-MB-23119.9
AntiproliferativeOVCAR-375.3
MAGL InhibitionEnzyme Target0.84

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